2-Butenedioic acid (2Z)-, dilithium salt
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Overview
Description
This compound has a wide range of applications in scientific research, particularly in the field of biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butenedioic acid (2Z)-, dilithium salt is synthesized by reacting maleic acid with lithium hydroxide. The reaction typically involves dissolving maleic acid in water and then adding lithium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of dilithium maleate.
Industrial Production Methods
The industrial production of this compound follows a similar process to the laboratory synthesis. it is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified and dried for use in various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, dilithium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
2-Butenedioic acid (2Z)-, dilithium salt is widely used in scientific research, particularly in biochemistry. Some of its applications include:
Buffer in Biochemical Assays: It helps maintain a stable pH in biochemical assays.
Chelating Agent: It binds metal ions and prevents them from interfering with biochemical reactions.
Study of Ion Channels: Research on its effects on ion channels could lead to the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, dilithium salt is not fully understood. it is believed to work by binding to metal ions and preventing them from interfering with biochemical reactions. It may also act as a buffer, helping to maintain a stable pH in biochemical assays. Additionally, it may affect the activity of ion channels, which are important for the transmission of signals in nerve cells.
Comparison with Similar Compounds
2-Butenedioic acid (2Z)-, dilithium salt is similar to other salts of maleic acid, such as sodium maleate and potassium maleate. its unique properties, such as its ability to chelate metal ions and act as a buffer, make it particularly useful in biochemical research. Other similar compounds include:
- Sodium Maleate
- Potassium Maleate
- Calcium Maleate
These compounds share similar chemical structures but differ in their specific applications and properties.
Properties
CAS No. |
50977-65-6 |
---|---|
Molecular Formula |
C4H2Li2O4 |
Molecular Weight |
128.0 g/mol |
IUPAC Name |
dilithium;(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;; |
InChI Key |
PMUKAEUGVCXPDF-UAIGNFCESA-L |
SMILES |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
[Li+].[Li+].C(=C\C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
physical_description |
Water or Solvent Wet Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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